molecular formula C9H7ClN2O B3289680 8-Chloro-6-methylquinazolin-4(3H)-one CAS No. 860193-22-2

8-Chloro-6-methylquinazolin-4(3H)-one

Cat. No.: B3289680
CAS No.: 860193-22-2
M. Wt: 194.62 g/mol
InChI Key: FZZSQWSHTZDJPY-UHFFFAOYSA-N
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Description

8-Chloro-6-methylquinazolin-4(3H)-one is a synthetic intermediate belonging to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. Quinazolinone derivatives are extensively investigated for their potent biological activities, particularly in oncology research. These compounds have demonstrated notable cytotoxic effects against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon adenocarcinoma (HT-29), prostate cancer (PC-3), and ovarian carcinoma (A2780) . The core quinazolinone structure is a privileged scaffold in the design of tyrosine kinase inhibitors . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex, target-oriented molecules. The chloro and methyl substituents on the quinazolinone core offer distinct sites for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This compound can be used to develop potential inhibitors of critical protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2) . By functionalizing this core structure, researchers can create novel compounds that act as ATP-competitive or non-competitive inhibitors, disrupting signalling pathways that drive tumor growth . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. The information presented is for informational purposes and is based on scientific literature for structurally similar compounds.

Properties

IUPAC Name

8-chloro-6-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSQWSHTZDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 8-amino-6-methylquinazolin-4(3H)-one or 8-thio-6-methylquinazolin-4(3H)-one can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

Antitumor Activity

Overview
Research has shown that quinazolinone derivatives, including 8-chloro-6-methylquinazolin-4(3H)-one, exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound was tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that this compound demonstrated IC50 values significantly lower than those of established chemotherapeutics like lapatinib, suggesting potent antitumor activity .

CompoundCell LineIC50 (µM)Comparison to Lapatinib (IC50 = 5.9 µM)
This compoundMCF-73.79 ± 0.96More potent
This compoundA27800.20 ± 0.02Significantly more potent

Antibacterial Properties

Overview
The quinazolinone scaffold has been recognized for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy
In silico screening followed by biological assays revealed that derivatives of quinazolinones, including this compound, exhibited considerable activity against MRSA strains. The minimal inhibitory concentration (MIC) was found to be as low as 2 µg/mL for some derivatives, indicating strong antibacterial potential .

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA (ATCC 27660)2

Enzyme Inhibition

Overview
Another significant application of this compound is its role as an enzyme inhibitor, particularly targeting tyrosine kinases which are pivotal in various signaling pathways involved in cancer progression.

Case Study: Tyrosine Kinase Inhibition
Studies have demonstrated that quinazolinone derivatives can effectively inhibit multiple tyrosine kinases, including CDK2 and HER2. For instance, one derivative showed an IC50 value comparable to lapatinib in inhibiting HER2, highlighting its potential as a targeted therapy .

CompoundTarget EnzymeIC50 (µM)
This compoundCDK20.173 ± 0.012
This compoundHER20.079 ± 0.015

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling molecules, thereby disrupting cellular processes that lead to cancer or inflammation. The molecular targets and pathways involved are often elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of quinazolinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 8-Chloro-6-methylquinazolin-4(3H)-one and key analogs:

Table 1: Substituent Effects on Quinazolin-4(3H)-one Derivatives
Compound Name Substituents Key Properties/Activities Reference Evidence
This compound Cl (C8), CH₃ (C6) Inferred stability from Cl/CH₃ synergy
2-Methyl-4(3H)-quinazolinone CH₃ (C2) Significant analgesic activity
3-(4-Nitrobenzylideneamino)-6-chloro-2-methylquinazolin-4(3H)-one Cl (C6), CH₃ (C2), NO₂ (C4) High yield (91%), m.p. 251–252°C, cytotoxic potential
7-Chloro-6-methoxyquinazolin-4(3H)-one Cl (C7), OCH₃ (C6) Structural similarity (0.70), likely altered solubility
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one Cl (C8), 4-OCH₃Ph (C3) Microwave synthesis (97% yield), spectral data (IR, NMR)
Pyridazinylthioquinazolin-4(3H)-one S-heterocycle (C2), I (C6) Antitumor activity, iodine enhances reactivity

Pharmacological Activity

  • Analgesic Activity: highlights that methyl substituents (e.g., 2-methyl-4(3H)-quinazolinone) enhance analgesic efficacy compared to non-methylated analogs. The 8-chloro-6-methyl derivative may exhibit similar or superior activity due to the electron-withdrawing Cl group stabilizing the lactam ring and the methyl group improving lipophilicity .
  • Cytotoxic Potential: Compound 4c (6-chloro-2-methyl with a nitro group) in shows cytotoxic properties, suggesting that chloro and methyl groups synergize with electron-withdrawing substituents (e.g., NO₂) to enhance bioactivity .
  • Antitumor Applications : Derivatives with heterocyclic substitutions, such as pyridazinylthio groups (), demonstrate that structural modifications at position 2 or 6 can significantly alter antitumor potency. The absence of such groups in this compound may limit its antitumor efficacy compared to these analogs .

Biological Activity

8-Chloro-6-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C9H8ClN3O
  • CAS Number : 860193-22-2
  • Structure : The compound features a chloro group at the 8-position and a methyl group at the 6-position of the quinazolinone ring, which influences its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, showed potent activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The cytotoxicity was notably higher than that of the positive control drug lapatinib, with IC50 values indicating effective inhibition of cell proliferation (IC50 values ranged from 0.14 µM to 16.43 µM) .

Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives

CompoundCell LineIC50 (µM)Comparison with Lapatinib (IC50 = 5.9 µM)
This compoundMCF-7<5.9More potent
A2780<5.9More potent
Other DerivativesMCF-73.79More potent
A27800.14More potent

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that certain derivatives of quinazolinones synergized with existing antibiotics to enhance their efficacy against resistant strains . This suggests potential applications in treating resistant bacterial infections.

The mechanism by which this compound exerts its biological effects is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly targeting tyrosine kinases involved in cancer cell signaling pathways .
  • DNA Interaction : Some studies suggest that quinazolinones may intercalate with DNA, disrupting replication and transcription processes critical for cancer cell survival .

Case Studies

  • Cytotoxicity Against MCF-7 Cell Line : In a controlled study, various derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compounds with specific substitutions on the quinazolinone ring exhibited enhanced activity compared to others .
  • Synergistic Effects with Antibiotics : A notable case involved the combination of quinazolinone derivatives with piperacillin-tazobactam against MRSA. The study found that these combinations significantly improved bacterial clearance in vitro and in vivo models .

Q & A

Q. What are the common synthetic routes for 8-chloro-6-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives or modification of preformed quinazolinone scaffolds. Key steps include:
  • Cyclocondensation : Using urea or thiourea with 2-amino-5-chloro-3-methylbenzoic acid under acidic conditions (e.g., acetic acid) .
  • Halogenation : Chlorination at the 8-position via POCl₃ or PCl₅ at reflux temperatures (80–100°C) .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
    Critical Parameters :
StepTemperature (°C)SolventYield (%)
Cyclization120–140AcOH60–70
Chlorination80–100Toluene75–85

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Refinement via SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) resolves disorder and thermal parameters . Example Workflow :

Index crystals with APEX3 .

Solve phase problem via intrinsic phasing (SHELXD ) .

Refine with Olex2 or WinGX , applying Hirshfeld atom refinement for H-atom positioning .

Advanced Research Questions

Q. How can structural modifications at the 2- and 3-positions of the quinazolinone core enhance bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
  • 2-Position : Introducing electron-withdrawing groups (e.g., Cl, NO₂) increases antimicrobial activity (MIC reduced by 50% vs. S. aureus) .
  • 3-Position : Alkyl chains (e.g., methyl, propyl) improve blood-brain barrier penetration, as seen in anticonvulsant analogs .
    Case Study :
SubstituentBioactivity (IC₅₀, μM)Target
2-Cl, 6-Me12.3 ± 1.2EGFR kinase
2-NO₂, 6-Me8.7 ± 0.9Topoisomerase II

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Methodological Answer : Common issues include:
  • Twinning : Observed in 30% of quinazolinone derivatives. Mitigated by using CELL_NOW for twin law identification .
  • Disorder : Chlorine/methyl groups may exhibit positional disorder. Resolved via SHELXL 's PART instruction and occupancy refinement .
    Data Quality Metrics :
ParameterIdeal Range
Rint<0.05
CC½ (Mo-Kα)>0.90

Q. How do contradictory pharmacological data arise in studies of quinazolinone derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Assay Variability : MIC values vary with bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Solubility : Poor aqueous solubility (>100 µM in PBS) may underreport in vitro activity .
    Resolution Strategy :
  • Normalize data using internal standards (e.g., ciprofloxacin for antimicrobial assays).
  • Apply molecular dynamics (MD) simulations to predict membrane permeability .

Q. What computational methods are effective for studying the mechanism of action of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with ATP-binding sites (e.g., EGFR PDB: 1M17). Clustered poses with ΔG < −8 kcal/mol indicate strong binding .
  • MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods during synthesis (OD < 0.1 ppm for chlorinated vapors) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Data Gaps and Future Directions

Q. What are the understudied aspects of this compound’s ecotoxicology?

  • Methodological Answer : Limited data exist on aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Recommended assays:
  • OECD 202 : Acute immobilization test (48-h exposure).
  • QSAR Models : Predict bioaccumulation using ECOSAR v2.2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Chloro-6-methylquinazolin-4(3H)-one
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8-Chloro-6-methylquinazolin-4(3H)-one

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